

2-pyridin-2-ylacetic acid;hydrochloride basic properties

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Compound of Interest

Compound Name: 2-pyridin-2-ylacetic acid;hydrochloride

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An In-depth Technical Guide on the Basic Properties of **2-Pyridin-2-ylacetic acid;hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)acetic acid hydrochloride is a heterocyclic aromatic carboxylic acid compound that serves as a valuable intermediate in organic synthesis and the development of novel chemical entities.^[1] Its structure, combining a pyridine ring and a carboxylic acid moiety, makes it a versatile building block for creating more complex molecules, including metal complexes and pharmacologically active agents.^[1] Derivatives of 2-pyridylacetic acid have been investigated for their therapeutic potential, including exhibiting inhibitory action on gastric acid secretion and protective effects on gastric mucosa, highlighting their relevance in drug discovery programs for peptic ulcer disease.^{[2][3]} This document provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Properties

The fundamental properties of 2-pyridin-2-ylacetic acid hydrochloride are summarized below. These data are crucial for its handling, formulation, and application in synthetic and analytical

procedures.

Property	Value	Source(s)
IUPAC Name	2-pyridin-2-ylacetic acid;hydrochloride	[4]
Synonyms	2-Pyridineacetic Acid Hydrochloride	
CAS Number	16179-97-8	[1] [5]
Molecular Formula	C ₇ H ₈ CINO ₂	[1] [5]
Molecular Weight	173.60 g/mol	[1] [5]
Appearance	White to off-white solid/powder/crystal	[1]
Melting Point	135 °C (decomposes)	[5] [6]
Boiling Point	276.2 °C at 760 mmHg (Predicted)	[5]
Solubility	Soluble in water. Soluble in DMSO (100 mg/mL with sonication).	[1] [5] [6]
pKa	No specific literature value found. Determination via titration is recommended (see Section 3.1).	

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for quality control and research applications.

Protocol for Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a reliable method for its determination.[\[7\]](#)[\[8\]](#)

Objective: To determine the pKa value(s) of 2-pyridin-2-ylacetic acid hydrochloride in an aqueous solution.

Materials:

- 2-pyridin-2-ylacetic acid hydrochloride
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Deionized water
- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Calibrated burette (10 mL or 25 mL)
- Beaker (50 mL)
- Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

- **Instrument Calibration:** Calibrate the pH meter using standard aqueous buffers according to the manufacturer's instructions.[\[7\]](#)
- **Sample Preparation:** Accurately weigh a sample of 2-pyridin-2-ylacetic acid hydrochloride and dissolve it in deionized water to prepare a solution of known concentration (e.g., 1 mM).
[\[7\]](#)

- Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes variations in activity coefficients.[7]
- Initial Acidification: Place 20 mL of the sample solution into a beaker with a magnetic stir bar. If necessary, acidify the solution to approximately pH 1.8-2.0 using 0.1 M HCl to ensure the compound is fully protonated.[7]
- Titration: Immerse the pH electrode in the solution. Begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
- Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH value and the total volume of NaOH added.[7]
- Endpoint: Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[7]
- Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point.[9] For a diprotic acid (the carboxylic acid and the pyridinium ion), two inflection points may be observed.
- Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[7]

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which is the equilibrium solubility of a compound.[10]

Objective: To determine the maximum intrinsic solubility of 2-pyridin-2-ylacetic acid hydrochloride in a buffered aqueous solution at a specific temperature.

Materials:

- 2-pyridin-2-ylacetic acid hydrochloride

- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
- Shaking incubator or orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., solubility filter plates, syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Vials with screw caps

Procedure:

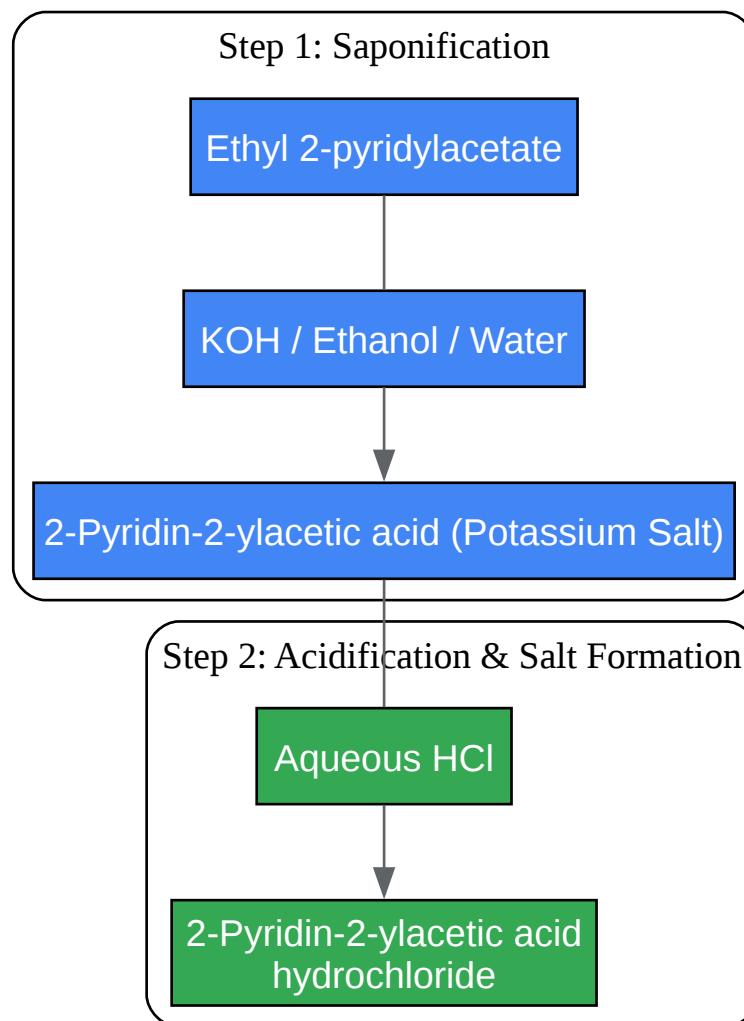
- Preparation: Add an excess amount of solid 2-pyridin-2-ylacetic acid hydrochloride to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
- Phase Separation: After incubation, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is typically done by centrifuging the sample at high speed or by filtering it through a low-binding filter.[10][12]
- Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with an appropriate solvent and analyze its concentration using a validated analytical method like HPLC-UV or LC-MS.[12]
- Standard Curve: Prepare a standard calibration curve for the compound using the same analytical method to ensure accurate quantification.[10]
- Calculation: The determined concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature).

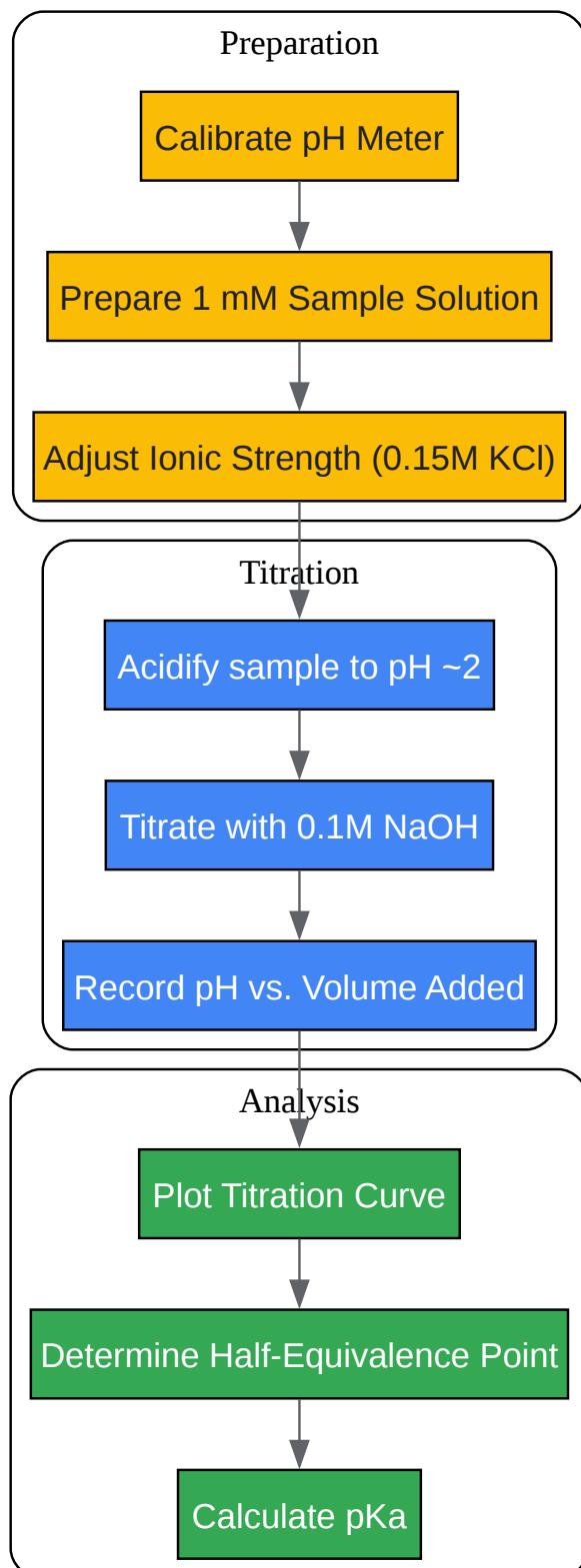
Synthesis and Workflow Diagrams

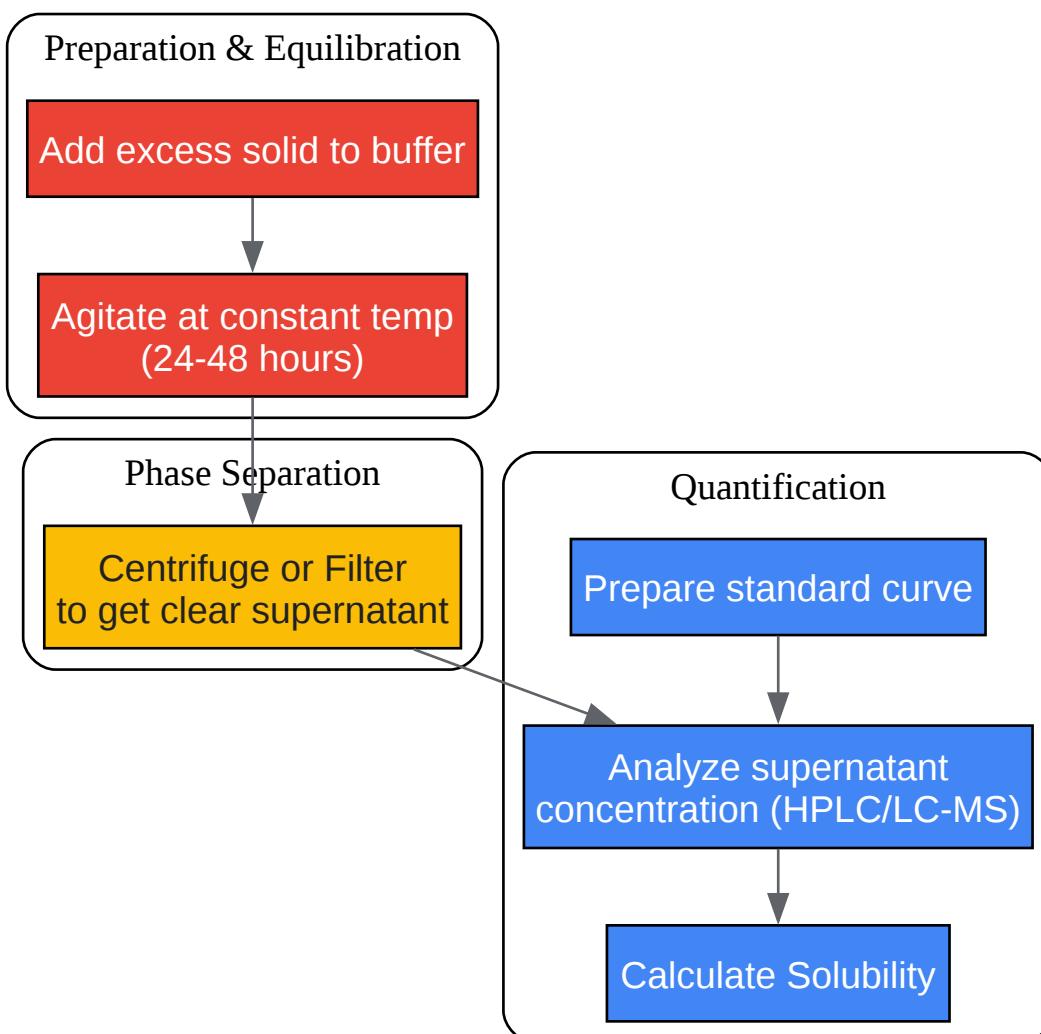
Visual representations of experimental and synthetic workflows can clarify complex processes. The following diagrams were generated using the DOT language.

Synthesis Pathway

2-Pyridin-2-ylacetic acid can be synthesized via the hydrolysis of its corresponding ester, ethyl 2-pyridylacetate.^[13] The resulting free acid can then be treated with hydrochloric acid to form the hydrochloride salt.







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